molecular formula C11H13N3O3 B1226442 Siderochelin A CAS No. 77550-87-9

Siderochelin A

Cat. No. B1226442
CAS RN: 77550-87-9
M. Wt: 235.24 g/mol
InChI Key: LKXKFHREZIJJTA-MGAKOFKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siderochelin A is a natural product found in Nocardia and Streptoalloteichus with data available.

Scientific Research Applications

Antibacterial Activity

Siderochelin A, isolated from various strains such as Amycolatopsis sp. LZ149 and a novel Amycolatopsis strain KCTC 29142, demonstrates significant antibacterial activity. It has been found effective against several multi-drug resistant pathogens, including Mycobacterium smegmatis, Acinetobacter baumannii, methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and Escherichia coli (E. coli) (Lu, Ye, & Shen, 2015); (Lee et al., 2016).

Iron Scavenging and Immune Response

Siderochelins, including siderochelin A, play a crucial role in iron scavenging. These compounds are secreted by microorganisms under iron-depleted conditions and interact with the host's immune system. Siderocalin, a protein in the innate immune system, binds siderophores like siderochelin A to prevent bacterial iron acquisition. This interaction is part of the host's defense mechanism against bacterial infections (Müller, Valdebenito, & Hantke, 2009); (Fischbach et al., 2006).

Cytotoxicity Against Tumor Cells

Siderochelins, such as saccharochelins isolated from marine-derived Saccharothrix species, have shown cytotoxicity against various human tumor cell lines. These studies suggest the potential of siderophore compounds in cancer therapy (Shen et al., 2021).

Impact on Mycobacterium Tuberculosis

Siderocalin, which binds siderophores like siderochelin A, is known to inhibit the growth of Mycobacterium tuberculosis within macrophages. This suggests a role for siderocalin and, by extension, siderophore interactions in the control of tuberculosis (Johnson et al., 2010).

properties

CAS RN

77550-87-9

Product Name

Siderochelin A

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

(4R)-4-hydroxy-5-(3-hydroxypyridin-2-yl)-4-methyl-2,3-dihydropyrrole-2-carboxamide

InChI

InChI=1S/C11H13N3O3/c1-11(17)5-6(10(12)16)14-9(11)8-7(15)3-2-4-13-8/h2-4,6,15,17H,5H2,1H3,(H2,12,16)/t6?,11-/m1/s1

InChI Key

LKXKFHREZIJJTA-MGAKOFKPSA-N

Isomeric SMILES

C[C@]1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O

SMILES

CC1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O

Canonical SMILES

CC1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O

synonyms

2H-Pyrrole-2-carboxamide, 3,4-dihydro-4-hydroxy-5-(3-hydroxy-2-pyridinyl)-4-methyl-, trans-(+)-
siderochelin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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